molecular formula C18H21NO5 B253627 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one

5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one

Cat. No. B253627
M. Wt: 331.4 g/mol
InChI Key: KCZOOFSQZBHXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This compound belongs to the class of chromen-2-one derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one is not fully understood. However, it has been reported to act through various pathways, including the inhibition of NF-kB and COX-2, modulation of oxidative stress, and activation of the Nrf2 pathway. This compound has also been reported to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one has been reported to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation in various studies. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also shown potential as an anticancer agent by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one in lab experiments include its potential as a therapeutic agent in various diseases, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Optimization of the synthesis method to improve yields and purity.
3. In vivo studies to evaluate the therapeutic potential of this compound in various diseases.
4. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
5. Development of analogs of this compound with improved therapeutic potential.
6. Studies to evaluate the potential of this compound as a drug delivery system.
7. Studies to evaluate the potential of this compound in combination with other therapeutic agents.
Conclusion:
In conclusion, 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one is a promising compound with potential biological and pharmacological properties. This compound has shown potential as an anti-inflammatory, antioxidant, anticancer, anti-Alzheimer's, and neuroprotective agent. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. The future directions for research on this compound are diverse and promising, and this compound may hold potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one involves the reaction of 4-methyl-7-hydroxy-3-(2-oxo-2-pyrrolidin-1-ylethyl)coumarin with methoxyacetic anhydride in the presence of a catalyst. This reaction results in the formation of 5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one. This synthesis method has been reported in various scientific studies and has been optimized for better yields.

Scientific Research Applications

5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one has shown potential biological and pharmacological properties in various scientific studies. This compound has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also shown potential as an anti-Alzheimer's agent and a neuroprotective agent. This compound has been studied extensively for its potential as a therapeutic agent in various diseases.

properties

Product Name

5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

5,7-dimethoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C18H21NO5/c1-11-13(10-16(20)19-6-4-5-7-19)18(21)24-15-9-12(22-2)8-14(23-3)17(11)15/h8-9H,4-7,10H2,1-3H3

InChI Key

KCZOOFSQZBHXKQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)OC)OC)CC(=O)N3CCCC3

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N3CCCC3

Origin of Product

United States

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